2-(Methylsulfonyl)phenol
Overview
Description
2-(Methylsulfonyl)phenol, also known as 2-(Methylsulfonyl)benzenol, is an organic compound with the molecular formula C7H8O3S. It is characterized by the presence of a phenol group substituted with a methylsulfonyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)phenol typically involves the sulfonation of phenol derivatives. One common method is the reaction of phenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(Methylsulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)phenol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anti-inflammatory effects. The sulfonyl group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
2-(Methylsulfonyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
2-(Methylsulfonyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.
2-(Methylsulfonyl)benzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness: 2-(Methylsulfonyl)phenol is unique due to the presence of both a phenol and a sulfonyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methylsulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTZHHHSRDUVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344712 | |
Record name | 2-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27489-33-4 | |
Record name | 2-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methanesulfonylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Methylsulfonyl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4UQ9U6EBX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2-(methylsulfonyl)phenol moiety in the development of novel antimicrobial agents?
A1: The research article [] highlights the synthesis and antimicrobial evaluation of a series of pyrazole derivatives. Specifically, the compound 4-(5-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiophen-2-yl)-2-(methylsulfonyl)phenol [1] demonstrated "moderate to good" antibacterial and antifungal activity. While the exact mechanism of action is not elucidated in this study, the presence of the this compound group within the molecule suggests its potential role in influencing the overall molecule's pharmacophore and its interaction with biological targets. Further investigation into its structure-activity relationship could reveal the specific contributions of this moiety to the observed antimicrobial activity.
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